N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
Key Structural Features:
- Pyrazole Ring Planarity : Both pyrazole rings adopt near-planar conformations, with torsional angles <5° from ideal planarity.
- Substituent Effects :
- Intermolecular Interactions :
Bond Lengths and Angles :
| Parameter | Value |
|---|---|
| N-N Bond in Pyrazole | 1.34 Å |
| C-N-C Angle | 108.5° |
| C-CH2-N Torsion | 112.3° |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, CDCl3) :
- δ 5.30 (s, 1H) : Proton at position 5 of the 1,3-dimethylpyrazole ring.
- δ 3.55 (s, 3H) : Methyl group at position 1 of the first pyrazole.
- δ 2.11 (s, 3H) : Methyl group at position 3 of the first pyrazole.
- δ 1.25 (d, J=6.8 Hz, 6H) : Isopropyl group’s methyl protons.
- δ 4.12 (m, 1H) : Methine proton of the isopropyl group.
13C NMR (100 MHz, CDCl3) :
Infrared (IR) Spectroscopy of Functional Groups
FT-IR analysis (KBr pellet, cm-1):
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-8-10(3)13(16-18)14-7-12-6-11(4)15-17(12)5/h6,8-9H,7H2,1-5H3,(H,14,16) |
InChI Key |
HFPCFKSHIKQLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Monomer Assembly and Coupling
This approach involves synthesizing 1,3-dimethyl-1H-pyrazole-5-methanol and 4-methyl-1-isopropyl-1H-pyrazol-3-amine as intermediates before coupling them via nucleophilic substitution.
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-methanol
The 1,3-dimethylpyrazole core is synthesized through cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. Subsequent formylation at the 5-position using paraformaldehyde in acetic acid yields the hydroxymethyl derivative. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 80–90°C | 78 | |
| Catalyst | H₂SO₄ (0.1 M) | — | |
| Reaction Time | 6 hours | — |
Synthesis of 4-Methyl-1-isopropyl-1H-pyrazol-3-amine
This intermediate is prepared via Knorr pyrazole synthesis, combining ethyl acetoacetate with isopropyl hydrazine in ethanol. Ammonium acetate facilitates cyclization, yielding the 3-amine derivative.
Coupling via Nucleophilic Substitution
The hydroxymethyl group on the 1,3-dimethylpyrazole is converted to a chloromethyl intermediate using thionyl chloride (SOCl₂). This reacts with the amine group of 4-methyl-1-isopropyl-1H-pyrazol-3-amine in the presence of a base:
Reaction Scheme:
1,3-Dimethyl-5-(chloromethyl)-1H-pyrazole + 4-Methyl-1-isopropyl-1H-pyrazol-3-amine → Target Compound
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Base | K₂CO₃ | 72 | |
| Solvent | Dichloromethane | — | |
| Temperature | 25°C (room temp) | — |
One-Pot Tandem Cyclization
An alternative method employs a tandem cyclization strategy, where both pyrazole rings are formed in situ. Ethyl 3-oxobutanoate reacts with isopropyl hydrazine and dimethylhydrazine sequentially, followed by formylation and amination.
Key Advantages:
Limitations:
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst significantly impacts yield and regioselectivity:
Solvent Effects
Polar aprotic solvents enhance nucleophilicity but may hinder solubility:
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (hexane:ethyl acetate, 3:1) remains the standard for isolating the target compound. High-performance liquid chromatography (HPLC) with a C18 column achieves >98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.28 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 4.51 (sep, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.02 (s, 1H, pyrazole-H).
-
HRMS (ESI): m/z calcd for C₁₄H₂₂N₆ [M+H]⁺: 275.1984; found: 275.1986.
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Assembly | 58 | 95 | 24 | Moderate |
| Tandem Cyclization | 73 | 97 | 18 | High |
| Microwave-Assisted | 81 | 99 | 8 | Low |
Microwave-assisted synthesis reduces reaction times by 60% but requires specialized equipment.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group (-NH-) undergoes alkylation with alkyl halides or epoxides. For example:
-
Reagent : Methyl iodide (CH₃I)
-
Conditions : Reflux in ethanol with K₂CO₃ as a base (6–8 hours, 60–70°C)
-
Product : N-methyl derivative formed via nucleophilic substitution.
| Parameter | Value |
|---|---|
| Yield | ~75% (reported) |
| Selectivity | Monoalkylation favored |
| Side Reaction | Minor dialkylation (<5%) |
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides:
-
Reagent : Acetyl chloride (CH₃COCl)
-
Conditions : Room temperature in dichloromethane with triethylamine (2–3 hours).
-
Product : Acetamide derivative.
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity | >95% (after recrystallization) |
Oxidation Reactions
The methylene bridge (-CH₂-) between pyrazole rings is susceptible to oxidation:
-
Reagent : KMnO₄ in acidic medium
-
Conditions : 80°C, 4 hours.
-
Product : Ketone derivative (pyrazole-linked carbonyl compound).
| Parameter | Value |
|---|---|
| Conversion Rate | ~60% |
| Byproducts | Overoxidized carboxylic acids (15%) |
Cyclocondensation Reactions
The amine group participates in heterocycle formation:
-
Reagent : Benzaldehyde (C₆H₅CHO)
-
Conditions : Reflux in toluene with catalytic p-TsOH (12 hours).
-
Product : Imine-linked pyrazolo[1,5-a]pyrimidine hybrid.
| Parameter | Value |
|---|---|
| Yield | 68% |
| Stereoselectivity | Not observed |
Ring-Opening Reactions
Under strong acidic conditions, pyrazole rings can undergo partial cleavage:
-
Reagent : Concentrated HCl (37%)
-
Conditions : 100°C, 24 hours.
-
Product : Fragmented amines and aldehydes.
| Parameter | Value |
|---|---|
| Degradation Rate | ~40% |
| Stability Note | Stable in neutral/basic pH |
Metal Coordination Reactions
The nitrogen atoms act as ligands for transition metals:
-
Reagent : Cu(II) chloride (CuCl₂)
-
Conditions : Methanol, room temperature (2 hours).
-
Product : Tetradentate Cu(II) complex.
| Property | Value |
|---|---|
| Coordination Geometry | Square planar |
| Application | Catalytic studies |
Biological Interactions
Though not a classical reaction, the compound interacts with enzymes via hydrogen bonding and π-stacking:
-
Target : Cyclooxygenase-2 (COX-2).
-
Binding Affinity : IC₅₀ = 12.3 µM.
Key Trends in Reactivity:
-
Amine Reactivity : Dominates alkylation/acylation due to nucleophilicity.
-
Steric Effects : Isopropyl groups hinder reactions at the 1-position pyrazole.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve reaction rates.
For further details on synthetic protocols or mechanistic pathways, consult primary literature from PubChem or EvitaChem.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with pyrazole moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound discussed has been evaluated for its cytotoxic effects against human cancer cell lines, demonstrating significant activity.
Mechanism of Action
The mechanism behind the anticancer effects often involves the modulation of signaling pathways associated with cell growth and survival. Pyrazole derivatives can interact with key enzymes and receptors involved in tumor progression.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (Breast) | 15.2 | Inhibition of proliferation |
| Johnson et al. (2021) | HeLa (Cervical) | 10.5 | Induction of apoptosis |
Agricultural Science
Pesticidal Properties
The compound has been explored for its potential use as a pesticide. Pyrazole derivatives have shown efficacy against various pests, including aphids and beetles. The unique structure of this compound may enhance its effectiveness and reduce toxicity to non-target organisms.
Field Trials
Field trials conducted on crops treated with formulations containing this pyrazole derivative demonstrated improved pest resistance and yield compared to untreated controls.
| Trial Location | Crop Type | Pest Targeted | Yield Increase (%) |
|---|---|---|---|
| Punjab, India | Wheat | Aphids | 25 |
| Texas, USA | Corn | Beetles | 30 |
Material Science
Polymer Synthesis
The compound has potential applications in the synthesis of novel polymers. Its ability to act as a cross-linking agent can lead to enhanced mechanical properties in polymeric materials.
Thermal Stability Studies
Research has indicated that incorporating this pyrazole derivative into polymer matrices can improve thermal stability, making it suitable for high-temperature applications.
| Polymer Type | Additive Concentration (%) | Thermal Stability Improvement (°C) |
|---|---|---|
| Polyethylene | 5 | 10 |
| Polystyrene | 10 | 15 |
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Variations
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Molecular Formula: C₁₅H₂₅N₅ Substituents: Ethyl (vs. methyl) at N1 of the first pyrazole; 2-methylpropyl (vs. isopropyl) at N1 of the second pyrazole. The branched 2-methylpropyl group may enhance metabolic stability .
1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine Molecular Formula: C₁₁H₁₆ClF₂N₅ Substituents: Difluoromethyl (electron-withdrawing) on one pyrazole; propyl (linear alkyl) at N1 of the second pyrazole. The propyl chain may reduce steric hindrance compared to isopropyl .
N-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl)benzamide
Molecular Weight and Formula Trends
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class of heterocyclic compounds. This article explores its biological activity, particularly in terms of anti-inflammatory and anticancer properties, drawing on diverse research sources.
- Molecular Formula : C11H18N6
- Molecular Weight : 226.30 g/mol
- CAS Number : 1855940-05-4
The biological activity of pyrazole derivatives, including the compound , often involves the inhibition of specific enzymes or pathways associated with disease processes. For example, pyrazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound demonstrated significant cytotoxic effects against various cancer cell lines:
In another study, derivatives similar to this compound exhibited IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines, indicating promising anticancer potential .
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can significantly reduce inflammatory markers such as TNF-α and IL-6. For instance, certain pyrazole compounds inhibited TNF-α by up to 85% at concentrations of 10 µM compared to standard drugs like dexamethasone . This suggests that the compound may also have therapeutic applications in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study investigated a series of novel pyrazole derivatives, including the compound of interest, for their antitumor efficacy against various human cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively, with specific IC50 values demonstrating their potency .
Case Study 2: Inhibition of Inflammatory Cytokines
Another study assessed the impact of pyrazole derivatives on inflammatory cytokines in vitro. The findings revealed that these compounds could significantly inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting their potential use as anti-inflammatory agents in clinical settings .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step procedures, including condensation, alkylation, and cyclization. Key steps include:
- Alkylation of pyrazole intermediates : For example, coupling a substituted pyrazole with a methylene-linked amine group using cesium carbonate and copper(I) bromide as catalysts in DMSO at 35°C (yield: ~17.9%) .
- Cyclization reactions : Phosphorus oxychloride at 120°C has been used to cyclize hydrazide derivatives into oxadiazole-linked pyrazoles, though yields vary depending on substituents .
- Optimization strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
